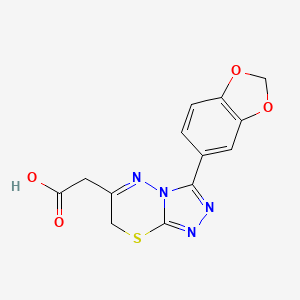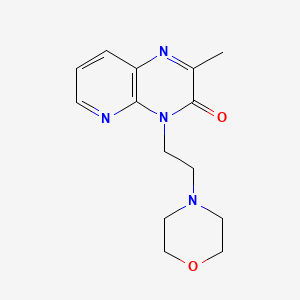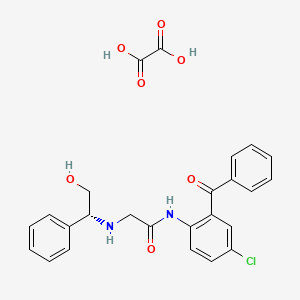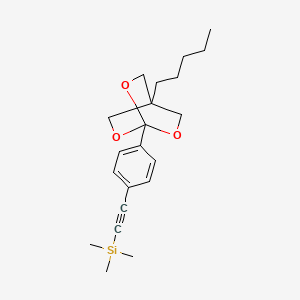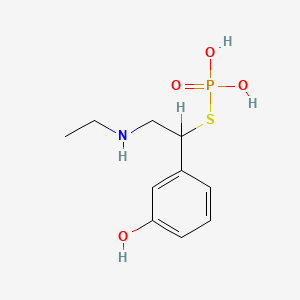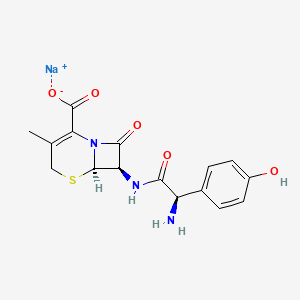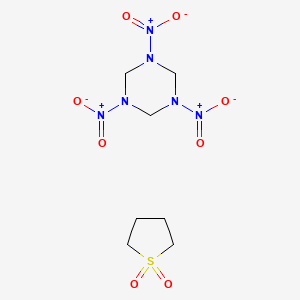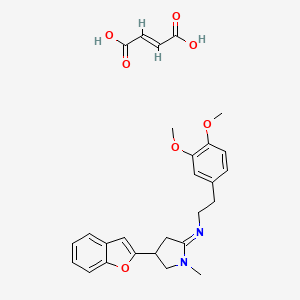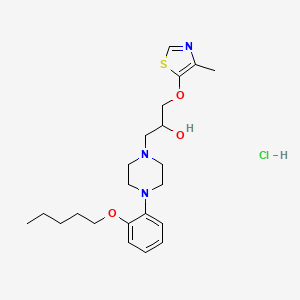
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a carbamic acid ester linked to a cyclohexyl group and a morpholinylmethyl group. The presence of the heptyloxyphenyl group adds to its distinctiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- typically involves multiple steps. The process begins with the preparation of the heptyloxyphenyl derivative, followed by the introduction of the carbamic acid ester group. The cyclohexyl group is then attached, and finally, the morpholinylmethyl group is introduced. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, with careful monitoring of reaction conditions. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinyl)propyl ester
Uniqueness
What sets carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-morpholinylmethyl)cyclohexyl ester, monohydrochloride, cis- apart from similar compounds is its specific combination of functional groups and stereochemistry
Propriétés
Numéro CAS |
130533-74-3 |
|---|---|
Formule moléculaire |
C25H41ClN2O4 |
Poids moléculaire |
469.1 g/mol |
Nom IUPAC |
[(1R,2R)-2-(morpholin-4-ylmethyl)cyclohexyl] N-(2-heptoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C25H40N2O4.ClH/c1-2-3-4-5-10-17-30-24-14-9-7-12-22(24)26-25(28)31-23-13-8-6-11-21(23)20-27-15-18-29-19-16-27;/h7,9,12,14,21,23H,2-6,8,10-11,13,15-20H2,1H3,(H,26,28);1H/t21-,23-;/m1./s1 |
Clé InChI |
PUQQITASSINHSM-BLDCTAJRSA-N |
SMILES isomérique |
CCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@@H]2CN3CCOCC3.Cl |
SMILES canonique |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN3CCOCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


